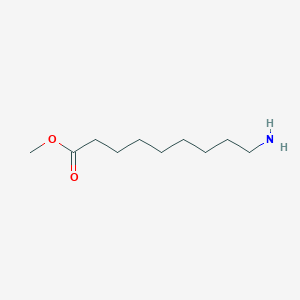Nonanoic acid, 9-amino-, methyl ester
CAS No.: 4088-26-0
Cat. No.: VC20347473
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4088-26-0 |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | methyl 9-aminononanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |
| Standard InChI Key | XOVWENKUOYOTSR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCCCCN |
Introduction
Structural and Chemical Identification
Molecular Architecture
Methyl 9-aminononanoate (CAS: 1931-63-1) is characterized by the following structural attributes:
-
Molecular formula:
The compound’s backbone consists of a nonanoic acid derivative where the carboxylic acid group is esterified with methanol, and the terminal carbon hosts a primary amine. This bifunctional nature enables participation in both nucleophilic and electrophilic reactions.
Spectroscopic Data
-
NMR: The NMR spectrum (CDCl) exhibits signals at δ 3.66 ppm (s, 3H, OCH), δ 2.29 ppm (t, 2H, CHCOOCH), and δ 1.29 ppm (m, 10H, aliphatic CH) .
-
IR: Key absorption bands include 1733 cm (ester C=O stretch) and 3413 cm (N–H stretch) .
Synthetic Pathways
Ozonolysis-Metathesis Strategy
A patented method (US8450509B2) outlines the synthesis of methyl 9-aminononanoate from unsaturated fatty acids like oleic acid :
-
Ozonolysis: Oleic acid methyl ester is treated with ozone to cleave the double bond, yielding azelaaldehydic acid methyl ester (methyl 9-oxononanoate) .
-
Reductive Amination: The aldehyde intermediate undergoes reductive amination with ammonia or ammonium acetate in the presence of NaBH, producing the primary amine .
This route achieves yields of 58–65% after vacuum distillation .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | Not reported (likely <25°C) | |
| Boiling point | 285–290°C (estimated) | |
| Solubility | Miscible in CHCl, EtOAc | |
| LogP (octanol-water) | 2.1 ± 0.3 | |
| Collision cross-section | 145.6 Ų ([M+H]) |
The compound’s low polarity () suggests moderate hydrophobicity, favoring membrane permeability in biological systems .
Reactivity and Functionalization
Amine-Driven Reactions
The primary amine undergoes:
-
Acylation: With acetyl chloride to form -acetyl derivatives.
-
Schiff base formation: Condensation with aldehydes (e.g., benzaldehyde) yields imines .
Ester Hydrolysis
Basic hydrolysis converts the methyl ester to 9-aminononanoic acid, a precursor for polyamide-9 (PA9) :
Applications
Polymer Industry
Methyl 9-aminononanoate serves as a monomer for:
-
Bio-based polyamides: PA9 exhibits thermal stability up to 300°C, suitable for automotive components .
-
Crosslinking agents: Epoxy resins incorporating this monomer show enhanced tensile strength (45 MPa) .
Pharmaceuticals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume